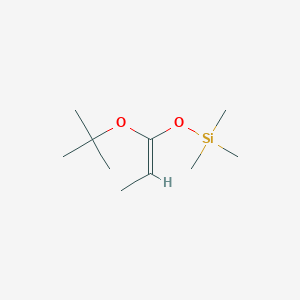
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is an organic compound characterized by the presence of both tert-butoxy and trimethylsilyloxy functional groups. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butoxy group provides steric hindrance, while the trimethylsilyloxy group offers chemical inertness and a large molecular volume, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene typically involves the reaction of tert-butyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions: (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol reactions and conjugate additions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene involves its reactivity with various reagents. The tert-butoxy group provides steric hindrance, which can influence the selectivity of reactions. The trimethylsilyloxy group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: This compound also contains a trimethylsilyl group but lacks the tert-butoxy group, making it less sterically hindered.
2-Methyl-1-(trimethylsilyloxy)-1-propene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is unique due to the combination of tert-butoxy and trimethylsilyloxy groups, which provide both steric hindrance and chemical inertness. This combination allows for selective reactions and makes the compound valuable in various synthetic applications.
特性
CAS番号 |
72658-10-7 |
|---|---|
分子式 |
C10H22O2Si |
分子量 |
202.37 g/mol |
IUPAC名 |
trimethyl-[1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3 |
InChIキー |
OJYHIAHTMZIVKY-UHFFFAOYSA-N |
SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
異性体SMILES |
C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |
正規SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















